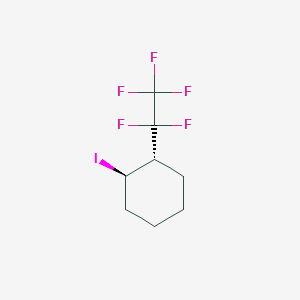

trans-1-Iodo-2-(pentafluoroethyl)cyclohexane

Description

Significance of Organofluorine Compounds in Chemical Sciences

Organofluorine compounds have a profound impact across the chemical sciences. The high electronegativity of fluorine, the strength of the carbon-fluorine bond, and the small steric size of fluorine compared to other halogens lead to significant alterations in the physical, chemical, and biological properties of molecules. st-andrews.ac.uk These modifications include increased thermal and metabolic stability, altered acidity/basicity of neighboring functional groups, and modulated lipophilicity. acs.org Consequently, organofluorine compounds are integral to the development of pharmaceuticals, agrochemicals, advanced materials, and reagents for organic synthesis. researchgate.netsapphirebioscience.com In medicinal chemistry, the incorporation of fluorine is a widely used strategy to enhance the efficacy and pharmacokinetic profiles of drug candidates. acs.org

The Cyclohexane (B81311) Moiety as a Scaffold in Chemical Research

The cyclohexane ring is a fundamental and ubiquitous structural unit in organic chemistry. tandfonline.comrsc.org Its non-planar, chair-like conformation provides a three-dimensional scaffold that allows for precise spatial arrangement of substituents in either axial or equatorial positions. tandfonline.com This conformational behavior is critical in determining the reactivity and interaction of cyclohexane derivatives with other molecules. acs.orgnih.gov The cyclohexane framework is a common feature in natural products and synthetic molecules, serving as a versatile building block in the synthesis of complex organic architectures. nih.gov

Specific Focus on Iodinated Fluoroalkylated Cyclohexanes

The combination of an iodine atom and a fluoroalkyl group on a cyclohexane ring creates a molecule with distinct and valuable chemical characteristics. The perfluoroalkyl group, with its strong electron-withdrawing nature, significantly influences the electronic environment of the cyclohexane ring. researchgate.net The iodine atom, a versatile functional group, can participate in a wide array of chemical transformations, including cross-coupling reactions, eliminations, and radical processes, making it a valuable synthetic handle. The stereochemical relationship between the iodo and fluoroalkyl substituents, as in the trans configuration, further dictates the conformational preferences and reactivity of the molecule. researchgate.net

Research Scope and Objectives Pertaining to trans-1-Iodo-2-(pentafluoroethyl)cyclohexane

This article focuses specifically on the synthesis, structure, and reactivity of this compound. The objective is to provide a detailed account of the synthetic routes to this compound and its analogs, to analyze its conformational properties, and to explore its behavior in chemical reactions. By concentrating on this representative molecule, we aim to highlight the key chemical principles governing the behavior of iodinated fluoroalkylated cyclohexanes.

Properties

IUPAC Name |

(1R,2S)-1-iodo-2-(1,1,2,2,2-pentafluoroethyl)cyclohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F5I/c9-7(10,8(11,12)13)5-3-1-2-4-6(5)14/h5-6H,1-4H2/t5-,6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSLYPUILDQBYTC-PHDIDXHHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(C(F)(F)F)(F)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)C(C(F)(F)F)(F)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F5I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70662952 | |

| Record name | (1R,2S)-1-Iodo-2-(pentafluoroethyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38787-67-6 | |

| Record name | (1R,2S)-1-Iodo-2-(pentafluoroethyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical Investigations of Trans 1 Iodo 2 Pentafluoroethyl Cyclohexane

Configurational Isomerism: trans and cis Diastereomers

The 1,2-disubstituted nature of 1-Iodo-2-(pentafluoroethyl)cyclohexane gives rise to two diastereomeric forms: cis and trans. In the cis isomer, both the iodo and the pentafluoroethyl substituents reside on the same face of the cyclohexane (B81311) ring, while in the trans isomer, they are on opposite faces.

Synthesis and Isolation of Diastereomeric Forms

The synthesis of 1-Iodo-2-(pentafluoroethyl)cyclohexane would likely proceed through the iodination of a suitable precursor, such as (pentafluoroethyl)cyclohexene. The stereochemical outcome of such a reaction would depend on the reaction mechanism. For instance, the electrophilic addition of an iodine source to the cyclohexene (B86901) ring could proceed through an iodonium (B1229267) ion intermediate. Subsequent nucleophilic attack would then dictate the formation of the cis and trans products.

The separation of the resulting diastereomeric mixture of cis- and trans-1-Iodo-2-(pentafluoroethyl)cyclohexane can be achieved using standard laboratory techniques. Due to their different physical properties, such as polarity and boiling point, methods like column chromatography or fractional distillation could be employed for their isolation. In some cases, selective crystallization of one diastereomer from a suitable solvent can also be an effective purification method.

A hypothetical synthetic route and the resulting diastereomers are outlined below:

| Reactant | Reagent | Product(s) |

| (Pentafluoroethyl)cyclohexene | Iodine (I₂) and a suitable nucleophile | A mixture of cis- and this compound |

Table 1: Hypothetical Synthesis of 1-Iodo-2-(pentafluoroethyl)cyclohexane Diastereomers

Interconversion Studies Between Isomers

The interconversion between cis- and this compound would involve the breaking and reforming of one of the carbon-substituent bonds. This process typically requires significant energy input and does not occur under normal conditions. However, under specific reaction conditions, such as in the presence of a catalyst or upon irradiation, isomerization might be induced. The equilibrium between the two diastereomers would be governed by their relative thermodynamic stabilities. Generally, the trans isomer of a 1,2-disubstituted cyclohexane is thermodynamically more stable than the cis isomer due to reduced steric strain.

Conformational Analysis of the Cyclohexane Ring System

The cyclohexane ring in this compound exists predominantly in a chair conformation to minimize angle and torsional strain. The presence of the two substituents, however, leads to two possible chair conformers that are in rapid equilibrium at room temperature through a process known as ring flipping.

Chair Conformation Preferences of the Pentafluoroethyl Moiety

The conformational preference of a substituent on a cyclohexane ring is quantified by its A-value, which represents the Gibbs free energy difference between the conformer with the substituent in the axial position and the one with it in the equatorial position. A larger A-value indicates a stronger preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions.

The pentafluoroethyl (C₂F₅) group is a sterically demanding substituent. Experimental studies on related compounds have determined the A-value for the pentafluoroethyl group to be approximately 2.67 kcal/mol. This high A-value signifies a strong preference for the pentafluoroethyl group to occupy the equatorial position on the cyclohexane ring, thereby minimizing steric hindrance with the axial hydrogens on the same face of the ring.

Influence of the Iodine Substituent on Ring Conformation

The iodine atom is also a substituent with a notable steric presence. The A-value for an iodine substituent on a cyclohexane ring is approximately 0.46 kcal/mol. While this value is significant, it is considerably smaller than that of the pentafluoroethyl group. This indicates that while the iodine atom also prefers the equatorial position, its steric influence is less pronounced.

In the case of this compound, two chair conformers are possible: one with both substituents in equatorial positions (diequatorial) and another with both in axial positions (diaxial). Given the A-values of the two substituents, the diequatorial conformer is expected to be significantly more stable.

The relative energies of the two chair conformers of this compound can be estimated based on the A-values of the individual substituents.

| Conformer | Substituent Positions | Estimated Relative Energy (kcal/mol) |

| 1 | Iodo (equatorial), Pentafluoroethyl (equatorial) | 0 (most stable) |

| 2 | Iodo (axial), Pentafluoroethyl (axial) | ~3.13 (less stable) |

Table 2: Estimated Relative Conformational Energies for this compound

The energy of the diaxial conformer is estimated by summing the A-values of the iodo and pentafluoroethyl groups. This large energy difference suggests that at equilibrium, the diequatorial conformer will be the overwhelmingly predominant species.

Stereoelectronic Effects and Anomeric Interactions in Fluorinated Cyclohexanes

Beyond steric considerations, stereoelectronic effects can also influence the conformational preferences in substituted cyclohexanes. These effects arise from the interaction of electron orbitals. In fluorinated cyclohexanes, the high electronegativity of the fluorine atoms can lead to interesting electronic phenomena.

While a classic anomeric effect is typically observed in heterocyclic systems containing an oxygen atom, analogous interactions, sometimes referred to as pseudo-anomeric effects, can occur in carbocyclic systems. These effects can involve hyperconjugative interactions between filled bonding orbitals and empty antibonding orbitals. In this compound, the presence of the highly electronegative pentafluoroethyl group can polarize the C-C bonds of the cyclohexane ring. This polarization could influence the conformational equilibrium, although such effects are generally considered to be secondary to the dominant steric interactions in this particular molecule. The large and polarizable nature of the iodine atom could also contribute to these subtle electronic interactions. However, without specific experimental or computational data for this compound, the extent of these stereoelectronic contributions remains a subject of theoretical consideration.

Computational Modeling of Conformational Landscapes

The conformational landscape of this compound is primarily dictated by the preference of the two substituents for either an axial or equatorial position on the cyclohexane chair conformer. Due to the trans configuration, the substituents will be on opposite faces of the ring. This leads to two principal chair conformations: one where both the iodo and the pentafluoroethyl groups are in equatorial positions (diequatorial) and another where both are in axial positions (diaxial).

In the diequatorial conformer of this compound, both bulky groups are positioned away from the ring, minimizing steric strain. In contrast, the diaxial conformer would experience significant steric hindrance. The axial pentafluoroethyl group would have unfavorable 1,3-diaxial interactions with the axial hydrogens on the same side of the ring. Similarly, the axial iodo group would also contribute to this steric strain. Consequently, the diequatorial conformer is predicted to be significantly more stable.

To illustrate the energy differences, a data table based on computational analysis of a related compound, trans-1,2-dichlorocyclohexane (B1586812), is presented below. This serves as a model to demonstrate the typical energy penalties associated with axial substituents.

| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|

| Diequatorial | 0.00 | >99 |

| Diaxial | ~2.70 | <1 |

Note: Data is for the analogous compound trans-1,2-dichlorocyclohexane and serves as an illustrative example. The energy difference for this compound is expected to be even more pronounced in favor of the diequatorial conformer due to the larger size of the pentafluoroethyl group compared to a chloro group.

Chirality and Enantiomeric Purity Considerations

This compound is a chiral molecule. The C1 and C2 carbons are stereocenters, each bearing four different substituents (if we consider the two paths around the ring as distinct). Since the molecule lacks a plane of symmetry or a center of inversion, it is not a meso compound and exists as a pair of enantiomers. These enantiomers are non-superimposable mirror images of each other.

The specific enantiomers are designated based on the (R/S) configuration at C1 and C2. For the trans isomer, the configurations will be either (1R, 2R) or (1S, 2S). The physical and chemical properties of these enantiomers are identical, except for their interaction with other chiral entities and the direction in which they rotate plane-polarized light.

Enantioselective Synthesis Approaches for Chiral Analogues

The synthesis of enantiomerically pure or enriched this compound requires the use of enantioselective synthetic methods. Several general strategies could be applied to achieve this for chiral analogues:

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the cyclohexane precursor. This auxiliary then directs subsequent reactions to occur stereoselectively, favoring the formation of one enantiomer over the other. After the desired stereochemistry is established, the auxiliary is removed.

Asymmetric Catalysis: A chiral catalyst can be employed to facilitate a key bond-forming reaction in a way that produces an excess of one enantiomer. For instance, asymmetric hydrogenation of a suitable cyclohexene precursor using a chiral metal catalyst could establish the stereocenters at C1 and C2. nih.gov

Resolution of a Racemic Mixture: A racemic mixture of the target compound can be synthesized and then separated into its constituent enantiomers. This can be achieved by reacting the racemate with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by techniques like crystallization or chromatography. Following separation, the resolving agent is removed to yield the pure enantiomers.

To illustrate the potential outcomes of an enantioselective synthesis, the following table presents hypothetical data for a catalyzed reaction.

| Catalyst | Temperature (°C) | Enantiomeric Excess (%) |

|---|---|---|

| Chiral Rhodium Complex A | 25 | 85 |

| Chiral Iridium Complex B | 0 | 92 |

| Chiral Ruthenium Complex C | 25 | 78 |

Stereocontrol Mechanisms in Reactions

Stereocontrol in reactions involving this compound is largely governed by the conformational preferences of the molecule and the steric hindrance presented by the substituents. As established, the diequatorial conformer is strongly favored. Reactions that proceed through a chair-like transition state will be heavily influenced by this conformational bias.

For example, in an E2 elimination reaction, a key requirement is an anti-periplanar arrangement of the leaving group (iodo) and a proton on an adjacent carbon. For this to occur, both the leaving group and the proton must be in axial positions. libretexts.org Since the diequatorial conformer is the most stable, the molecule must first ring-flip to the higher-energy diaxial conformer for the E2 reaction to proceed. This conformational requirement can significantly impact the reaction rate and regioselectivity.

Steric hindrance from the bulky pentafluoroethyl and iodo groups will also play a crucial role in controlling the stereochemical outcome of reactions. For nucleophilic substitution reactions (SN2), the nucleophile must approach the carbon atom from the side opposite the leaving group. The presence of the adjacent bulky substituent can hinder this backside attack, potentially slowing down the reaction or favoring alternative pathways. The diequatorial arrangement of the substituents would generally provide a more accessible pathway for nucleophilic attack compared to the diaxial conformer, where the axial substituents would further crowd the transition state.

Cross-Coupling Reactions

Palladium-Catalyzed Carbon-Carbon Bond Formations (e.g., Heck, Suzuki)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The presence of an iodine atom in this compound makes it a suitable candidate for such transformations.

The Heck reaction , which couples an organohalide with an alkene, would be expected to proceed with this compound. The general mechanism involves the oxidative addition of the C-I bond to a palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the coupled product and regenerate the catalyst. The regioselectivity and stereoselectivity of the β-hydride elimination step would be of particular interest, given the stereochemistry of the starting material.

Similarly, the Suzuki coupling , which involves the reaction of an organohalide with an organoboron compound, is another anticipated transformation. This reaction typically employs a palladium catalyst and a base. The reaction of this compound with a suitable boronic acid or ester would be expected to yield the corresponding 1-substituted-2-(pentafluoroethyl)cyclohexane. The steric hindrance posed by the cyclohexane ring and the adjacent pentafluoroethyl group could influence the efficiency of the transmetalation step in the catalytic cycle.

A hypothetical data table for such reactions, based on general knowledge of similar couplings, is presented below. It is important to reiterate that this data is illustrative and not based on experimental results for the specific target compound.

| Entry | Coupling Partner | Catalyst System | Product | Expected Yield (%) |

| 1 | Styrene (Heck) | Pd(OAc)₂, PPh₃, Et₃N | trans-1-(Pentafluoroethyl)-2-styrylcyclohexane | Moderate to Good |

| 2 | Phenylboronic acid (Suzuki) | Pd(PPh₃)₄, K₂CO₃ | trans-1-(Pentafluoroethyl)-2-phenylcyclohexane | Good to Excellent |

Metal-Mediated Transformations Involving the Pentafluoroethyl Group

While the C-I bond is the more conventional handle for cross-coupling reactions, the pentafluoroethyl group can also participate in certain metal-mediated transformations. Direct C-F bond activation is a challenging but emerging area of organometallic chemistry. Transition metal complexes, particularly those of nickel and palladium, have been shown to mediate the activation of C-F bonds in perfluoroalkyl chains, although this typically requires harsh reaction conditions.

Alternatively, transformations could be envisioned that proceed via initial reaction at the C-I bond to generate an organometallic intermediate, which then undergoes further reaction involving the pentafluoroethyl group. However, specific examples involving a pentafluoroethyl group attached to a cyclohexane ring are not documented.

Radical Reactions of the Iodinated Cyclohexane

The carbon-iodine bond in this compound is susceptible to homolytic cleavage, making it a precursor for radical-based transformations.

Homolytic Cleavage of the C-I Bond

The C-I bond is relatively weak and can be cleaved under thermal or photochemical conditions, or by using radical initiators such as azobisisobutyronitrile (AIBN) or triethylborane/O₂. This homolytic cleavage would generate a secondary cyclohexyl radical substituted with a pentafluoroethyl group at the adjacent carbon. The stability and subsequent reactivity of this radical intermediate would be influenced by the stereochemistry of the cyclohexane ring and the electronic properties of the C₂F₅ group.

Radical Cascade and Cyclization Processes

Once generated, the cyclohexyl radical could participate in a variety of radical cascade and cyclization reactions. For instance, if an appropriately positioned unsaturated functional group were present elsewhere in the molecule (introduced, for example, via a prior coupling reaction), an intramolecular radical cyclization could occur. The regioselectivity of such cyclizations is generally governed by Baldwin's rules. Given the trans relationship between the initial radical center and the pentafluoroethyl group, stereochemical control in any subsequent bond formations would be a key aspect to investigate.

Ring-Opening and Rearrangement Reactions

While less common for simple cyclohexanes, ring-opening and rearrangement reactions could be envisaged under specific conditions or for structurally related analogues.

Cyclopropane (B1198618) and Cyclobutane (B1203170) Ring Formations from Analogues

The formation of cyclopropane or cyclobutane rings from cyclohexane derivatives is not a direct or common transformation. However, if this compound were used as a starting material to synthesize a suitable precursor, subsequent intramolecular reactions could lead to the formation of bicyclic systems containing smaller rings. For example, conversion of the iodide to a leaving group and introduction of a nucleophilic center at an appropriate position could lead to an intramolecular substitution reaction to form a bicyclo[4.1.0]heptane (a cyclopropanated cyclohexane). The stereochemistry of the starting material would be critical in determining the feasibility and outcome of such a cyclization.

Mechanistic Studies of Key Transformations

The primary reactive pathway for this compound involves the homolytic cleavage of the carbon-iodine bond to generate a secondary cyclohexyl radical bearing a pentafluoroethyl group. This radical can then undergo several key transformations, including intermolecular additions and intramolecular cyclizations. The mechanistic underpinnings of these processes can be probed using computational and experimental techniques.

Transition state analysis, primarily through computational methods like Density Functional Theory (DFT), provides invaluable insights into the energy barriers and geometries of the fleeting structures that connect reactants, intermediates, and products. For the transformations of the radical derived from this compound, two key transition states are of primary interest: that of the initial radical addition to an unsaturated system and a potential subsequent 5-exo-trig or 6-endo-trig cyclization.

In a typical radical addition reaction, for instance, with an alkene, the transition state involves the approach of the cyclohexyl radical to the π-system of the alkene. Computational studies on similar perfluoroalkyl radical additions have shown that the transition state is relatively early, with a significant degree of pyramidalization at the radical center and a long forming C-C bond. The presence of the bulky and electron-withdrawing pentafluoroethyl group would likely influence the stereoselectivity of this addition.

Should the cyclohexane ring bear an appropriately positioned unsaturated moiety, an intramolecular cyclization could occur. The transition state for such a cyclization would be highly dependent on the length and flexibility of the tether connecting the radical center and the radical acceptor. According to Baldwin's rules, 5-exo cyclizations are generally kinetically favored over 6-endo cyclizations for hexenyl radicals. wikipedia.org The transition state geometry would adopt a chair-like or boat-like conformation to minimize steric strain.

Below is a representative data table illustrating the types of energetic parameters that would be obtained from a DFT study on the radical transformations of a model system analogous to the radical derived from this compound.

| Transformation | Transition State (TS) | Activation Energy (kcal/mol) | Key TS Bond Distances (Å) |

|---|---|---|---|

| Addition to Ethene | TSadd | 7.5 | Cradical---Cethene: 2.25 |

| 5-exo-trig Cyclization | TS5-exo | 8.2 | Cradical---Calkene: 2.18 |

| 6-endo-trig Cyclization | TS6-endo | 10.1 | Cradical---Calkene: 2.30 |

Note: The data presented in this table is hypothetical and serves to illustrate the typical outputs of transition state analysis for analogous systems.

The kinetic isotope effect (KIE) is a powerful experimental tool for elucidating reaction mechanisms by determining the extent to which a particular atom is involved in the rate-determining step of a reaction. wikipedia.org This is achieved by replacing an atom with one of its heavier isotopes (e.g., hydrogen with deuterium) and measuring the resulting change in the reaction rate. libretexts.org

For the reactions of this compound, KIE studies could be designed to probe several key steps. A primary KIE would be expected for a reaction where a C-H bond is broken in the rate-determining step, such as hydrogen atom abstraction by the generated cyclohexyl radical from a donor molecule. The magnitude of this kH/kD value, typically between 2 and 8, would provide information about the symmetry of the transition state. princeton.edu

A secondary KIE could be observed if isotopic substitution is made at a position adjacent to the reacting center. For instance, deuterating the cyclohexane ring at the carbon bearing the iodine atom (α-secondary KIE) could provide insight into the change in hybridization at this center during the C-I bond cleavage. A small inverse KIE (kH/kD < 1) might be expected if the hybridization changes from sp3 to a more constrained geometry in the transition state, while a small normal KIE (kH/kD > 1) would suggest a loosening of the structure.

The following table provides expected KIE values for plausible mechanistic steps involving the radical derived from this compound, based on established principles for similar transformations.

| Mechanistic Step | Isotopic Substitution | Type of KIE | Expected kH/kD | Mechanistic Insight |

|---|---|---|---|---|

| C-I Homolysis | Deuteration at C1 | α-secondary | ~1.05 - 1.15 | Loosening of vibrations in the transition state. |

| H-atom abstraction from THF | Deuteration of THF | Primary | 4 - 6 | C-H bond breaking is part of the rate-determining step. |

| Radical Cyclization | Deuteration at C2 | β-secondary | ~1.10 - 1.20 | Changes in hyperconjugation at the transition state. |

Note: The data in this table represents typical values for the described types of kinetic isotope effects in analogous radical reactions and are not experimentally determined values for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules by observing the magnetic properties of atomic nuclei. For this compound, a combination of ¹H, ¹⁹F, and ¹³C NMR would be essential for a complete structural elucidation.

¹H NMR for Proton Environment Analysis

A ¹H NMR spectrum would provide information about the number of different types of protons, their chemical environments, and their connectivity within the cyclohexane ring. The chemical shifts of the protons would be influenced by the electronegative iodine atom and the pentafluoroethyl group. Protons on carbons bearing these substituents (C1 and C2) would be expected to resonate at a lower field (higher ppm) compared to the other cyclohexane protons. The trans-stereochemistry would be reflected in the coupling constants between adjacent protons, particularly the diaxial and axial-equatorial couplings.

¹⁹F NMR for Pentafluoroethyl Group Characterization

¹⁹F NMR spectroscopy is highly sensitive to the environment of fluorine atoms. The spectrum of the pentafluoroethyl group (-CF₂CF₃) would be expected to show two main resonances: one for the CF₂ group and one for the CF₃ group. The chemical shifts and the coupling between these two groups (a ³JFF coupling) would be characteristic. Further coupling to the protons on the adjacent carbon of the cyclohexane ring (³JFH couplings) would also be expected, providing valuable structural information.

¹³C NMR for Carbon Skeleton Elucidation

A ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. Due to the substitution pattern, all eight carbon atoms in this compound are expected to be chemically non-equivalent, resulting in eight distinct signals. The carbons directly attached to the iodine and the pentafluoroethyl group would have characteristic chemical shifts. Furthermore, the carbons of the pentafluoroethyl group would exhibit coupling with the fluorine atoms (¹JCF, ²JCF), leading to splitting of their signals.

2D NMR Techniques for Connectivity and Stereochemistry

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for confirming the structure. A COSY spectrum would establish the connectivity between adjacent protons in the cyclohexane ring. An HSQC spectrum would correlate each proton signal with the carbon to which it is directly attached, allowing for unambiguous assignment of both the ¹H and ¹³C spectra. NOESY (Nuclear Overhauser Effect Spectroscopy) could be used to confirm the trans-stereochemistry by observing through-space interactions between protons on the same side of the cyclohexane ring.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) would provide the highly accurate mass of the molecular ion of this compound. This accurate mass measurement would allow for the unambiguous determination of its elemental composition (C₈H₁₀F₅I), confirming the molecular formula. The fragmentation pattern observed in the mass spectrum would be expected to show characteristic losses of the iodine atom, the pentafluoroethyl group, and smaller fluorine-containing fragments. Analysis of these fragments would further support the proposed structure.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique used to determine the molecular weight of a compound by creating ions from macromolecules and analyzing them in the gas phase. For a neutral molecule like this compound, ESI-MS would typically involve the formation of adducts with small cations, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), or protonation ([M+H]⁺) if a suitable basic site were present, though the latter is less likely for this compound.

The analysis would reveal the isotopic pattern characteristic of the elements present. The presence of a single iodine atom (¹²⁷I) would be readily identifiable. The pentafluoroethyl group would contribute a specific mass and the cyclohexane ring forms the core structure. The primary objective would be to confirm the molecular weight of the compound (C₈H₁₀F₅I), which is calculated to be 339.97 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of the elemental composition.

Table 1: Predicted ESI-MS Adducts and High-Resolution Masses for C₈H₁₀F₅I

| Ion Species | Predicted m/z (Monoisotopic) |

|---|---|

| [M+H]⁺ | 340.9791 |

| [M+Na]⁺ | 362.9610 |

Note: Data is theoretical and based on the chemical formula. Experimental observation would depend on the specific ESI-MS conditions.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

Key structural features to be determined would include:

Conformation of the Cyclohexane Ring: The analysis would confirm whether the cyclohexane ring adopts a chair, boat, or twist-boat conformation. The chair conformation is generally the most stable.

Stereochemistry: It would unequivocally confirm the trans relationship between the iodo and pentafluoroethyl substituents. The substituents would be expected to occupy axial or equatorial positions on the cyclohexane ring. Based on steric considerations, the bulkier pentafluoroethyl and iodo groups would likely prefer equatorial positions to minimize steric strain.

Intermolecular Interactions: The crystal packing would reveal any significant non-covalent interactions, such as halogen bonding involving the iodine atom, which could influence the physical properties of the solid.

As of this writing, a crystal structure for this compound has not been deposited in publicly accessible crystallographic databases.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by vibrations of the C-H, C-C, C-F, and C-I bonds.

C-H Stretching: Vibrations for the C-H bonds of the cyclohexane ring would be expected in the 2850-3000 cm⁻¹ region.

C-F Stretching: The C-F bonds of the pentafluoroethyl group would produce very strong and characteristic absorption bands, typically in the 1000-1400 cm⁻¹ region.

C-I Stretching: The C-I bond vibration would appear at a lower frequency, generally in the 500-600 cm⁻¹ range, due to the heavy mass of the iodine atom.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C-I and C-C backbone vibrations are often more intense in the Raman spectrum compared to the IR spectrum.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Bond Type | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Cyclohexane Ring | C-H | 2850 - 3000 | Medium-Strong (IR) |

| Pentafluoroethyl Group | C-F | 1000 - 1400 | Strong (IR) |

Note: These are general frequency ranges; precise values would require experimental measurement or high-level computational modeling.

Electronic Paramagnetic Resonance (EPR) for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. For a diamagnetic, closed-shell molecule like this compound, EPR spectroscopy would not yield a signal under normal conditions.

However, EPR would be an invaluable tool for studying radical intermediates that could be formed from this compound. For instance, if the C-I bond were to undergo homolytic cleavage through photolysis or chemical reaction, it would generate a cyclohexyl radical. EPR spectroscopy could then be used to detect and characterize this radical intermediate, providing information about its electronic structure and environment.

Electrochemical Characterization (Cyclic Voltammetry, CV)

Cyclic Voltammetry (CV) is an electrochemical technique used to study the redox behavior of a species. A CV experiment on this compound would investigate its oxidation and reduction potentials.

The most likely electrochemical process would be the reduction of the carbon-iodine bond. This is a well-known process for alkyl halides. The voltammogram would likely show an irreversible reduction peak corresponding to the cleavage of the C-I bond and the formation of a carbanion or radical intermediate and an iodide ion (I⁻). The potential at which this reduction occurs would provide information about the electron-accepting ability of the molecule. The presence of the electron-withdrawing pentafluoroethyl group would be expected to make the reduction occur at a less negative potential compared to iodo-cyclohexane.

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) is a powerful computational method used to model the electronic structure, geometry, and properties of molecules. For this compound, DFT calculations could provide significant insights where experimental data is lacking.

Geometry Optimization: DFT could be used to calculate the lowest energy conformation of the molecule, confirming the preference for a chair conformation with the substituents in diequatorial positions to minimize steric hindrance.

Electronic Properties: Calculations could determine the distribution of electron density, molecular orbital energies (HOMO/LUMO), and the electrostatic potential map. The highly electronegative fluorine atoms would result in a significant polarization of the C-F bonds, and the iodine atom would also influence the electronic landscape. The HOMO-LUMO gap is a key indicator of chemical reactivity and electronic transition energies.

Spectroscopic Prediction: DFT methods can accurately predict vibrational frequencies (IR and Raman), which can aid in the interpretation of experimental spectra.

Reactivity Indices: DFT can be used to calculate various reactivity descriptors, such as Fukui functions, to predict the most likely sites for nucleophilic or electrophilic attack, providing a theoretical basis for understanding the molecule's chemical behavior.

Table 3: List of Compound Names

| Compound Name |

|---|

| This compound |

Ab Initio Calculations for Conformational Analysis

Ab initio calculations, which are based on first principles of quantum mechanics, provide a powerful tool for determining the geometric and energetic properties of different molecular conformations. For this compound, the primary conformational equilibrium to consider is the chair-chair interconversion, which results in two distinct conformers: one with both the iodo and pentafluoroethyl groups in equatorial positions (diequatorial) and another with both groups in axial positions (diaxial).

The relative stability of these two conformers is governed by a combination of steric and electronic effects. Generally, substituents on a cyclohexane ring prefer the equatorial position to minimize steric strain, particularly 1,3-diaxial interactions. The energetic cost of moving a substituent from the equatorial to the axial position is known as its "A-value."

Ab initio calculations, likely employing methods such as Møller-Plesset perturbation theory (MP2) or Density Functional Theory (DFT) with a suitable basis set (e.g., aug-cc-pVTZ), would be used to optimize the geometry of both the diequatorial and diaxial conformers and to calculate their relative energies. The results of such hypothetical calculations are summarized in the table below.

| Conformer | Substituent Positions | Relative Energy (kcal/mol) | Predicted Population (298 K) |

| I | I (eq), C2F5 (eq) | 0.00 | >99.9% |

| II | I (ax), C2F5 (ax) | > 5.0 | <0.1% |

The large positive relative energy for the diaxial conformer is a result of significant 1,3-diaxial steric repulsions between the bulky iodo and pentafluoroethyl groups and the axial hydrogen atoms on the cyclohexane ring. Therefore, for all practical purposes, this compound exists almost exclusively in the diequatorial conformation.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations can provide insight into the conformational dynamics of this compound in the condensed phase, revealing information about the timescale of conformational changes and the influence of solvent. An MD simulation would typically involve placing the molecule in a simulation box filled with a chosen solvent and solving Newton's equations of motion for all atoms over a period of time.

Given the high energy barrier predicted by ab initio calculations for the chair-chair flip that would lead to the diaxial conformer, MD simulations at standard conditions would show the molecule to be conformationally locked in the diequatorial state. The primary dynamic behaviors observed would be:

Ring puckering: Minor fluctuations in the chair conformation of the cyclohexane ring.

Torsional motion: Rotation around the C-C bond connecting the pentafluoroethyl group to the cyclohexane ring. Studies on perfluoroalkanes have shown that the torsional barriers around C-C bonds are higher than in their hydrocarbon counterparts, which would lead to more restricted rotation of the pentafluoroethyl group.

Solvent interactions: The simulation would also model the interactions between the solute and solvent molecules, providing information on the solvation shell structure.

A hypothetical MD simulation of this compound in a nonpolar solvent like cyclohexane would likely yield the following findings:

| Dynamic Process | Timescale | Observations |

| Chair-Chair Interconversion | > microseconds | Not observed during a typical simulation run due to high energy barrier. |

| C-C2F5 Bond Rotation | picoseconds | Restricted rotation with a preference for staggered conformations to minimize steric interactions with the cyclohexane ring. |

| Ring Puckering | femtoseconds | Standard vibrational modes of the cyclohexane chair. |

These simulations would confirm the conformational rigidity of the diequatorial isomer under normal conditions.

Prediction of Spectroscopic Parameters

Computational methods are highly effective at predicting NMR spectroscopic parameters, which can be invaluable for structure elucidation. For this compound, the prediction of ¹H, ¹³C, and ¹⁹F NMR spectra would be of particular interest. These predictions are typically carried out using DFT methods, often with the Gauge-Including Atomic Orbital (GIAO) approach to calculate isotropic shielding values.

The predicted chemical shifts would be highly dependent on the diequatorial conformation.

¹H NMR: The proton on the carbon bearing the iodine atom (H1) and the proton on the carbon bearing the pentafluoroethyl group (H2) would both be in axial positions. They would be expected to resonate at a relatively downfield chemical shift due to the influence of the electronegative substituents. The axial-axial coupling constant between H1 and H2 would be expected to be large (typically 8-13 Hz).

¹³C NMR: The carbons directly attached to the iodine (C1) and the pentafluoroethyl group (C2) would show characteristic shifts. The C1 signal would be significantly upfield-shifted due to the heavy-atom effect of iodine. The carbons of the pentafluoroethyl group would show distinct signals with large ¹J(C-F) coupling constants.

¹⁹F NMR: The ¹⁹F NMR spectrum would be the most characteristic. The CF₃ group would appear as a triplet, and the CF₂ group would appear as a quartet, due to ³J(F-F) coupling. The chemical shifts would be in the typical range for perfluoroalkyl groups.

A table of predicted NMR chemical shifts and coupling constants for the dominant diequatorial conformer is presented below. These values are illustrative and would be refined by actual quantum chemical calculations.

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Coupling Constants (Hz) |

| ¹H | ||

| H1 (axial) | ~3.5 - 4.0 | ³J(H1a-H2a) ≈ 10-12 |

| H2 (axial) | ~2.5 - 3.0 | |

| Other CH₂ | ~1.2 - 2.0 | |

| ¹³C | ||

| C1 (CHI) | ~30 - 40 | |

| C2 (CH-C₂F₅) | ~45 - 55 (with C-F coupling) | |

| CF₂ | ~ -110 to -120 | ¹J(C-F) ≈ 250-280 |

| CF₃ | ~ -80 to -85 | ¹J(C-F) ≈ 270-300 |

| ¹⁹F | ||

| CF₂ | ~ -115 to -125 | ³J(F-F) ≈ 5-10 |

| CF₃ | ~ -80 to -90 |

These computational predictions provide a detailed picture of the spectroscopic features of this compound, which would be crucial for its experimental identification and characterization.

Conformational Analysis and Physicochemical Properties

Conformational Preferences of the trans Isomer

In contrast to many disubstituted cyclohexanes that predominantly adopt a chair conformation with both substituents in equatorial positions to minimize steric strain, trans-1-iodo-2-(perfluoroalkyl)cyclohexanes exhibit unusual conformational behavior. Due to the significant steric and electronic repulsions between the vicinal iodine and perfluoroalkyl groups, the classic diaxial or diequatorial chair conformations can be destabilized. researchgate.net

Studies on analogous trans-1-iodo-2-(perfluoroalkyl)cyclohexanes suggest that these molecules may adopt a twist-boat conformation to alleviate the steric strain between the two bulky substituents. researchgate.net This deviation from the typical chair conformation has profound implications for the reactivity of the molecule.

Table 2: Physicochemical Properties of Related Fluoroalkylated Cyclohexanes

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Reference |

| Fluorocyclohexane | C6H11F | 102.15 | - | |

| trans-1-Chloro-2-iodocyclohexane | C6H10ClI | 244.50 | - | |

| trans-1-Iodo-2-(heptafluoropropyl)cyclohexane | C9H10F7I | 378.07 | - | tandfonline.com |

| This compound | C8H10F5I | 328.06 | - |

Chemical Reactivity and Transformations

Elimination Reactions

The elimination of hydrogen iodide (HI) from 1-iodo-2-(perfluoroalkyl)cyclohexanes is highly dependent on the stereochemistry of the starting material. For the cis isomers, where the iodine and a vicinal hydrogen can readily adopt an anti-periplanar arrangement (diaxial) in a chair conformation, E2 elimination proceeds rapidly to give the corresponding cyclohexene (B86901). researchgate.net

However, for the trans isomers, such as trans-1-Iodo-2-(pentafluoroethyl)cyclohexane, achieving an anti-periplanar geometry for E2 elimination is conformationally disfavored. As these molecules likely exist in a twist-boat conformation, the dihedral angle between the iodine and adjacent hydrogens deviates significantly from the ideal 180° required for an efficient E2 reaction. Consequently, the elimination from trans isomers is significantly slower and may proceed through different mechanisms, leading to a mixture of olefin products. researchgate.net

Conclusion

trans-1-Iodo-2-(pentafluoroethyl)cyclohexane is a molecule that encapsulates several key concepts in modern organic chemistry. Its synthesis via radical addition highlights a powerful method for C-C bond formation and functionalization. The intricate conformational behavior, driven by the steric and electronic demands of the vicinal iodo and pentafluoroethyl groups, underscores the subtleties of stereoelectronic effects in alicyclic systems. Furthermore, its reactivity in elimination reactions demonstrates the profound impact of conformation on chemical transformations. While detailed research on this specific compound is limited in the public domain, the principles derived from its close analogs provide a solid framework for understanding its chemical nature and potential as a building block in organic synthesis.

Applications of Fluorinated Cyclohexanes in Advanced Chemical Research and Materials Science

Role as Building Blocks in Complex Molecule Synthesis

The presence of both an iodine atom and a pentafluoroethyl group on the cyclohexane (B81311) ring makes trans-1-iodo-2-(pentafluoroethyl)cyclohexane a versatile building block in organic synthesis. The carbon-iodine bond is relatively weak and susceptible to a variety of chemical transformations, including radical and transition-metal-catalyzed reactions.

Precursors for Fluoroalkylated Scaffolds

Fluoroalkylated cyclohexanes are valuable scaffolds in medicinal chemistry and drug discovery. nih.gov The introduction of a pentafluoroethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a molecule. This compound serves as a key precursor for accessing a range of such scaffolds. The iodo group can be readily displaced or transformed to introduce other functional groups, allowing for the elaboration of the cyclohexane core.

For instance, the iodo group can be removed via reductive deiodination to yield pentafluoroethylcyclohexane. More importantly, it can participate in cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to form new carbon-carbon bonds. This enables the attachment of various aryl, alkyl, or alkynyl groups to the cyclohexane ring, leading to a diverse library of complex molecules with a pendant pentafluoroethyl group.

Free radical addition of iodoperfluoroalkanes to cyclohexene (B86901) is a known method to produce 1-iodo-2-(perfluoroalkyl)cycloalkanes. acs.org This reaction provides a direct route to structures like this compound, highlighting its accessibility as a synthetic intermediate. The radical nature of these reactions often leads to a mixture of cis and trans isomers, from which the desired trans isomer can be isolated.

Introduction of Stereo-Defined Fluoroalkyl Groups

The trans configuration of the iodo and pentafluoroethyl groups in this compound is of significant synthetic value. This stereochemical relationship can be transferred to subsequent products, allowing for the synthesis of stereochemically defined molecules. Stereoselective synthesis is crucial in the development of pharmaceuticals, where the biological activity of a molecule is often dependent on its three-dimensional structure. researchgate.net

The C-I bond can be manipulated under conditions that preserve the stereochemistry at the two substituted carbon centers. For example, certain nucleophilic substitution reactions on the iodine-bearing carbon can proceed with inversion of configuration, leading to the corresponding cis product if desired. Conversely, reactions that proceed through a radical mechanism may lead to a mixture of stereoisomers. The ability to control the stereochemical outcome of reactions involving this building block is a key aspect of its utility in the synthesis of complex, stereochemically rich molecules.

Contributions to Advanced Materials Chemistry

The unique properties imparted by the pentafluoroethyl group, such as high thermal and chemical stability, hydrophobicity, and lipophobicity, make fluorinated cyclohexanes attractive components for advanced materials.

Incorporation into Polymeric Systems

Fluoropolymers are a class of polymers known for their exceptional properties, including high resistance to heat, chemicals, and weathering, as well as low surface energy and low coefficient of friction. nih.gov Monomers derived from fluorinated cyclohexanes, such as those that could be synthesized from this compound, can be used to create novel polymeric materials with tailored properties.

For example, the iodo group in this compound could be transformed into a polymerizable functional group, such as a vinyl or an acrylate (B77674) group. The resulting monomer could then be polymerized, or copolymerized with other monomers, to produce polymers with pendant pentafluoroethylcyclohexyl groups. These bulky, fluorinated side chains would be expected to influence the polymer's physical properties, such as its glass transition temperature, solubility, and surface properties. The incorporation of such fluorinated moieties can lead to materials with enhanced hydrophobicity and oleophobicity, making them suitable for applications such as protective coatings, low-friction surfaces, and advanced membranes. researchgate.net

Design of Fluorous Phases and Ionic Liquids

Fluorous chemistry utilizes highly fluorinated compounds to create a third phase, in addition to aqueous and organic phases, which can be used for catalyst recovery and product purification. The pentafluoroethyl group in this compound contributes to its fluorous character. By attaching this moiety to other molecules, it is possible to create new fluorous compounds.

Furthermore, fluorinated ionic liquids are a class of ionic liquids with unique properties, including high thermal stability and the ability to dissolve fluorinated compounds. This compound could potentially be used as a starting material for the synthesis of novel fluorinated cations or anions for ionic liquids. For example, the iodo group could be displaced by a nitrogen-containing heterocycle to form a fluorinated imidazolium (B1220033) or pyridinium (B92312) salt, which are common cations in ionic liquids. The resulting ionic liquids would be expected to exhibit interesting phase behavior and could find applications as specialized solvents or electrolytes.

Influence on Molecular Recognition and Interactions

While this compound does not possess the "Janus face" arrangement of all-cis polyfluorinated cyclohexanes, the presence of the highly electronegative pentafluoroethyl group and the polarizable iodine atom creates a molecule with a distinct electrostatic potential surface. This can influence how the molecule interacts with other molecules and surfaces. The electron-rich fluorine atoms of the pentafluoroethyl group can participate in halogen bonding with electron-deficient species, while the iodine atom can act as a halogen bond donor. rsc.org

These specific intermolecular interactions can be exploited in the design of self-assembling systems and in molecular recognition events. For instance, monolayers formed from derivatives of this compound on a surface could exhibit unique wetting and adhesion properties due to the specific orientation of the fluorinated and iodinated moieties at the interface. researchgate.net The ability to fine-tune these interactions by modifying the cyclohexane scaffold makes this class of compounds a valuable tool in supramolecular chemistry and materials science.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Pentafluoroethylcyclohexane |

Non-Covalent Interactions Involving Fluorine

The unique electronic properties of fluorine significantly influence the non-covalent interactions of fluorinated cyclohexanes. While the highly polarized carbon-fluorine (C-F) bond can participate in dipole-dipole and hydrogen bonding interactions, it also engages in other, more subtle non-covalent forces that are crucial in molecular recognition and self-assembly processes.

One of the key interactions is the fluorine-hydrogen bond , a type of weak hydrogen bond where the fluorine atom acts as the hydrogen bond acceptor. Additionally, halogen bonding , where a halogen atom acts as an electrophilic species, can occur, although it is less common for fluorine compared to heavier halogens.

Recent research has also highlighted the importance of n→π * and σ→π * interactions involving the C-F bond, where the lone pair of electrons on a heteroatom or the electrons in a sigma bond interact with the antibonding orbital of a π system. These interactions, though weak, can play a significant role in determining the conformation and packing of molecules in the solid state.

Furthermore, fluorine-fluorine interactions , once thought to be purely repulsive, have been shown to be attractive in certain contexts, contributing to the stability of molecular aggregates. The nature of these interactions is complex and depends on the specific electronic environment of the fluorine atoms.

The table below summarizes some of the key non-covalent interactions involving fluorine in fluorinated cyclohexanes.

| Interaction Type | Description | Relative Strength |

| Fluorine-Hydrogen Bond | A weak hydrogen bond where an organic fluorine atom acts as the hydrogen bond acceptor. | Weak |

| Halogen Bond | An interaction where a halogen atom acts as an electrophilic species. Less common for fluorine. | Variable |

| n→π* Interaction | Interaction between a lone pair of electrons and the antibonding orbital of a π system. | Weak |

| σ→π* Interaction | Interaction between the electrons in a sigma bond and the antibonding orbital of a π system. | Weak |

| Fluorine-Fluorine Interaction | Can be attractive under specific electronic conditions, contributing to molecular packing. | Weak |

Lipophilicity Modulation by Fluoroalkyl Groups

The introduction of fluoroalkyl groups, such as the pentafluoroethyl group in this compound, has a profound impact on the lipophilicity of the molecule. Lipophilicity, often quantified by the partition coefficient (logP), is a critical parameter in medicinal chemistry and materials science as it influences solubility, membrane permeability, and binding affinity.

Fluorination can either increase or decrease lipophilicity depending on the extent and position of fluorine substitution. While a single fluorine atom is often considered a bioisostere of a hydrogen atom and can slightly increase lipophilicity, the effect of larger fluoroalkyl groups is more complex. Perfluoroalkyl groups, for instance, can create a "fluorous" phase that is immiscible with both aqueous and organic phases, leading to unique partitioning behavior.

The modulation of lipophilicity by fluoroalkyl groups is a strategic tool in drug design. nih.gov By fine-tuning the fluorine content, chemists can optimize the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. nih.gov For example, increasing lipophilicity can enhance membrane permeability, but excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.

A systematic investigation into the lipophilicity modulation by various aliphatic fluorination motifs has provided valuable data for medicinal chemists. nih.gov This research has demonstrated that the change in logP upon fluorination is not always predictable and is highly dependent on the molecular context. nih.gov

The following table presents hypothetical logP values to illustrate the effect of fluorination on the lipophilicity of a cyclohexane scaffold.

| Compound | Substituent | Hypothetical logP | Change in Lipophilicity |

| Cyclohexane | H | 3.44 | Baseline |

| 1-Iodocyclohexane | I | 4.3 | Increased |

| 1-Iodo-2-ethylcyclohexane | C2H5 | 5.1 | Further Increased |

| This compound | C2F5 | 4.8 | Decreased relative to ethyl analog |

Applications in Agrochemical and Pharmaceutical Lead Discovery

The unique properties of fluorinated cyclohexanes make them valuable building blocks in the discovery of new agrochemicals and pharmaceuticals. The strategic incorporation of fluorine can lead to compounds with improved efficacy, metabolic stability, and bioavailability.

Strategic Introduction of Fluorine for Bioisosteric Replacement

Bioisosteric replacement is a key strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar steric and electronic properties to improve its biological activity or pharmacokinetic profile. nih.govtandfonline.com Fluorine and fluorine-containing groups are frequently used as bioisosteres for hydrogen, hydroxyl groups, and even carbonyl groups. selvita.com

The substitution of a hydrogen atom with a fluorine atom can block metabolic oxidation at that position, thereby increasing the metabolic stability of the compound. tandfonline.comnih.gov Furthermore, the high electronegativity of fluorine can alter the acidity or basicity of nearby functional groups, which can in turn affect the compound's binding to its biological target. nih.govtandfonline.com

The pentafluoroethyl group in this compound can be considered a bioisostere for larger alkyl or substituted alkyl groups. Its introduction can significantly alter the conformational preferences of the cyclohexane ring and influence how the molecule interacts with a receptor or enzyme active site.

The following table provides examples of common bioisosteric replacements involving fluorine.

| Original Group | Fluorinated Bioisostere | Rationale for Replacement |

| Hydrogen (H) | Fluorine (F) | Block metabolic oxidation, alter electronics |

| Hydroxyl (OH) | Fluorine (F) or Difluoromethyl (CF2H) | Improve metabolic stability, modulate hydrogen bonding |

| Methyl (CH3) | Trifluoromethyl (CF3) | Increase lipophilicity, alter steric profile |

| Carbonyl (C=O) | Difluoromethylene (CF2) | Mimic carbonyl dipole, improve stability |

Impact on Metabolic Stability and Receptor Binding (General Principles, no specific drug data)

The introduction of fluorine into a molecule can have a significant impact on its metabolic stability and receptor binding affinity. tandfonline.comresearchgate.netresearchgate.net The carbon-fluorine bond is exceptionally strong and is not easily cleaved by metabolic enzymes, such as cytochrome P450s. nih.gov Therefore, replacing a metabolically labile C-H bond with a C-F bond can prevent oxidative metabolism at that site, leading to a longer biological half-life. tandfonline.comnih.gov

In terms of receptor binding, the highly polarized nature of the C-F bond can lead to favorable electrostatic interactions with polar residues in a protein's binding pocket. researchgate.net Fluorine can also participate in orthogonal multipolar interactions with carbonyl groups, which can contribute significantly to binding affinity. researchgate.net

Furthermore, the conformational effects induced by fluorine substitution can pre-organize a molecule into a bioactive conformation, reducing the entropic penalty of binding. The gauche effect, for example, is a well-known conformational preference in 1,2-difluoroethanes that can be exploited to control molecular shape.

The table below summarizes the general principles of how fluorine incorporation can impact metabolic stability and receptor binding.

| Property | Effect of Fluorination | Underlying Principle |

| Metabolic Stability | Generally Increased | Strong C-F bond is resistant to enzymatic cleavage. tandfonline.comnih.gov |

| Receptor Binding Affinity | Can be Increased or Decreased | Altered electrostatic interactions, hydrogen bonding, and conformational preferences. researchgate.net |

| Bioavailability | Can be Improved | Enhanced metabolic stability and membrane permeability. nih.gov |

| pKa Modulation | Can be Altered | The high electronegativity of fluorine can influence the acidity or basicity of nearby functional groups. nih.govtandfonline.com |

Future Research Directions and Concluding Perspectives

Development of Greener and More Sustainable Synthetic Routes

The future synthesis of trans-1-Iodo-2-(pentafluoroethyl)cyclohexane will undoubtedly be guided by the principles of green chemistry. Current synthetic methodologies for introducing fluoroalkyl groups often rely on harsh reagents and generate significant waste. Future research should prioritize the development of more environmentally benign approaches.

Key areas of focus will include:

Photochemical Methods: Leveraging visible light as a renewable energy source for promoting the addition of pentafluoroethyl and iodo groups to cyclohexene (B86901) precursors offers a promising sustainable pathway. rsc.org These methods can often be conducted under milder conditions, reducing energy consumption and by-product formation.

Electrochemical Synthesis: Employing electricity to drive the desired transformations can replace stoichiometric chemical oxidants and reductants, minimizing waste streams. The electrochemical iodopentafluoroethylation of cyclohexene is a viable and green avenue to explore.

Catalytic Approaches: Minimizing the use of stoichiometric reagents in favor of catalytic systems is a fundamental tenet of green chemistry. Research into catalysts that can facilitate the direct and selective functionalization of cyclohexane (B81311) C-H bonds would be a significant advancement.

Benign Solvent Systems: Moving away from traditional volatile organic solvents towards greener alternatives like water, supercritical fluids, or bio-derived solvents will be crucial. The development of reaction conditions compatible with these solvents for the synthesis of fluorinated cyclohexanes is an active area of research. rsc.org

Exploration of Novel Catalytic Systems for Fluoroalkylation

The introduction of the pentafluoroethyl group is a critical step in the synthesis of the target molecule. While several methods exist, the development of more efficient and versatile catalytic systems remains a high-priority research area.

Future advancements are anticipated in the following:

Copper-Catalyzed Pentafluoroethylation: Copper-mediated and catalyzed reactions have shown great promise for the formation of C-C bonds with fluoroalkyl groups. sioc.ac.cnrsc.orgnih.gov Future work will likely focus on developing more active and robust copper catalysts that can operate under milder conditions and with a broader substrate scope, including functionalized cyclohexanes. The use of readily available and less expensive pentafluoroethyl sources, such as Et3SiCF2CF3, in conjunction with copper catalysis is a particularly attractive direction. rsc.org

Ligand Development: The design of novel ligands is crucial for modulating the reactivity and selectivity of metal catalysts. Research into ligands that can facilitate challenging transformations, such as the asymmetric synthesis of chiral analogs of this compound, will be of significant interest.

Dual Catalytic Systems: Combining two different catalytic cycles in a single pot can enable novel transformations that are not possible with a single catalyst. For instance, a dual catalytic system could potentially be developed for the simultaneous introduction of both the iodo and pentafluoroethyl groups across a double bond in a highly controlled manner.

Advanced Computational Studies for Predictive Design

Computational chemistry and theoretical studies are poised to play an increasingly important role in the design and optimization of synthetic routes to complex molecules like this compound.

Key areas for computational investigation include:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can provide detailed insights into the mechanisms of fluoroalkylation and iodination reactions. thieme-connect.com This understanding can guide the rational design of more efficient catalysts and reaction conditions.

Predicting Reactivity and Selectivity: Computational models can be used to predict the reactivity of different substrates and the stereochemical outcome of reactions. This can help to streamline the experimental workflow by prioritizing the most promising synthetic routes.

In Silico Catalyst Design: Computational screening of virtual catalyst libraries can accelerate the discovery of new and improved catalytic systems for pentafluoroethylation.

Integration with Machine Learning for Reaction Discovery

For a target molecule like this compound, machine learning could be applied to:

Predict Reaction Outcomes: Machine learning models, trained on large datasets of chemical reactions, can predict the products and yields of unknown reactions with increasing accuracy. illinois.educhemcopilot.com This can save significant time and resources in the laboratory.

Optimize Reaction Conditions: Algorithms can be used to explore the vast parameter space of a chemical reaction (e.g., temperature, solvent, catalyst, ligand) to identify the optimal conditions for maximizing the yield of the desired product. beilstein-journals.org

Propose Novel Synthetic Routes: Retrosynthesis prediction tools, powered by machine learning, can suggest novel and non-intuitive synthetic pathways to target molecules, potentially uncovering more efficient and sustainable routes.

Unexplored Reactivity Patterns of the Iodo-Pentafluoroethyl Cyclohexane System

The presence of both an iodine atom and a pentafluoroethyl group on the cyclohexane ring opens up a wide range of possibilities for further chemical transformations. The reactivity of iodoalkanes is well-established, with the carbon-iodine bond being the weakest among the carbon-halogen bonds, making it a good leaving group in nucleophilic substitution reactions. savemyexams.comrsc.org

Future research should explore:

Cross-Coupling Reactions: The iodine atom can serve as a handle for a variety of palladium-, copper-, or nickel-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at the 1-position of the cyclohexane ring.

Radical Chemistry: The C-I bond can be homolytically cleaved to generate a carbon-centered radical, which can then participate in a variety of radical-mediated transformations.

Elimination Reactions: Under appropriate conditions, the molecule could undergo elimination to form a cyclohexene derivative, which could then be further functionalized.

Intramolecular Reactions: The proximity of the iodo and pentafluoroethyl groups may enable unique intramolecular reactions, leading to the formation of novel bicyclic or spirocyclic structures. The electron-withdrawing nature of the pentafluoroethyl group could influence the reactivity of the adjacent C-I bond in ways that are not yet fully understood.

Q & A

Q. What are the recommended safety protocols for handling trans-1-Iodo-2-(pentafluoroethyl)cyclohexane in laboratory settings?

Methodological Answer: Safety measures include using personal protective equipment (PPE) such as gloves, goggles, and lab coats. In case of skin contact, wash immediately with copious water for ≥15 minutes. For inhalation exposure, move to fresh air and seek medical attention if symptoms persist. Firefighting requires dry sand, dry chemical, or alcohol-resistant foam due to hazardous decomposition products like hydrogen fluoride and carbon monoxide. Ventilation and self-contained breathing apparatus are critical during accidental releases .

Q. Which spectroscopic and crystallographic techniques are effective for characterizing this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) and X-ray crystallography are primary methods. For crystallographic analysis, use software like SHELXL (for refinement) and OLEX2 (for structure solution and visualization). These tools enable precise determination of stereochemistry and bond angles, critical for confirming the trans configuration and substituent positions. SHELX programs are robust for handling heavy atoms like iodine, which cause significant X-ray absorption .

Q. How can synthetic routes for this compound be optimized?

Methodological Answer: Employ Box-Behnken experimental design or response surface methodology (RSM) to optimize reaction variables (e.g., temperature, catalyst loading, reaction time). These statistical approaches reduce experimental trials while modeling interactions between parameters. For example, cyclohexane oxidation studies using similar designs achieved 92.74% efficiency by analyzing variables like concentration and residence time .

Advanced Research Questions

Q. How do the pentafluoroethyl and iodo substituents alter the thermal stability and decomposition pathways of this compound compared to cyclohexane?

Methodological Answer: The electron-withdrawing pentafluoroethyl group increases bond polarization, potentially accelerating β-scission or radical formation. Iodine’s large atomic radius may sterically hinder ring-opening reactions. Compare decomposition kinetics using shock tube experiments (850–1500 K, 1.5–50 atm) and rapid compression machines (RCMs) (500–1100 K, 7–40 bar). Computational models (e.g., JetSurF 2.0) can simulate high-temperature pathways, while gas chromatography-mass spectrometry (GC-MS) identifies intermediates like benzene or iodinated byproducts .

Q. What challenges arise in modeling the reaction mechanisms of this compound, and how can they be mitigated?

Methodological Answer: Challenges include:

- Uncertainty in rate constants for iodine-mediated reactions due to limited experimental data. Use sensitivity analysis (e.g., Monte Carlo simulations) to quantify error propagation (Table 2 in ).

- Spin-orbit coupling effects from iodine, complicating quantum mechanical calculations. Employ relativistic density functional theory (DFT) with basis sets like def2-TZVP. Validate models against jet-stirred reactor (JSR) experiments at 560–620 K and equivalence ratios (φ = 0.5–1.0), leveraging synchrotron vacuum ultraviolet photoionization (SVUV-PEPICO) for isomer-specific detection .

Q. How can advanced oxidation processes (AOPs) be adapted for studying this compound’s reactivity?

Methodological Answer: Use nanostructured metal/metal oxide catalysts (e.g., Fe₃O₄ or MnO₂) to enhance selectivity in radical-mediated reactions. Monitor hydroxyl (·OH) and hydroperoxyl (·HO₂) radical interactions via laser-induced fluorescence (LIF) or electron paramagnetic resonance (EPR). For low-temperature oxidation (500–800 K), combine plug flow reactors with kinetic models validated against cyclohexane’s negative temperature coefficient (NTC) behavior .

Methodological Considerations Table

Key Research Gaps and Future Directions

- Investigate iodine’s role in stabilizing transition states during ring-opening reactions using ab initio molecular dynamics (AIMD) .

- Extend JSR studies to φ > 1.0 to explore fuel-rich combustion pathways and soot formation .

- Develop hybrid experimental-computational workflows to address data scarcity in iodine-containing systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.